molecular formula H2O4S B058160 Sulfuric acid-d2 CAS No. 13813-19-9

Sulfuric acid-d2

Cat. No.: B058160
CAS No.: 13813-19-9
M. Wt: 100.09 g/mol
InChI Key: QAOWNCQODCNURD-ZSJDYOACSA-N
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Description

Sulfuric acid-d2, also known as dideuterosulfuric acid, is a deuterium-labeled form of sulfuric acid. It is represented by the chemical formula D2SO4, where the hydrogen atoms in sulfuric acid (H2SO4) are replaced by deuterium atoms. This isotopically labeled compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid-d2 can be synthesized by introducing deuterium gas into regular sulfuric acid under controlled conditions. The process involves the replacement of hydrogen atoms with deuterium atoms. This reaction requires careful handling and precise control of experimental conditions to ensure the safety and effectiveness of the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterium oxide (D2O) as a starting material. The deuterium oxide is reacted with sulfur trioxide (SO3) to produce this compound. This method ensures a high degree of isotopic purity and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid-d2 undergoes similar chemical reactions as regular sulfuric acid, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulfuric acid-d2 is widely used in scientific research due to its unique properties. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard for 1H-NMR spectroscopy analysis.

    Chemical Kinetics: Employed in studies of reaction mechanisms and rates.

    Isotope Labeling: Used in the synthesis of deuterium-labeled compounds for various research purposes.

    Biological Studies: Utilized in studies involving deuterium exchange in biological molecules

Mechanism of Action

The mechanism of action of sulfuric acid-d2 is similar to that of regular sulfuric acid. It acts as a strong acid, dissociating in water to produce deuterium ions (D+) and hydrogen sulfate ions (HSO4-). These ions participate in various chemical reactions, including protonation and deprotonation processes. The presence of deuterium atoms can influence reaction rates and mechanisms, making this compound a valuable tool in kinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfuric acid-d2 is unique due to its isotopic labeling with deuterium. This labeling allows for the study of reaction mechanisms and kinetics with greater precision. The presence of deuterium atoms can also affect the physical and chemical properties of the compound, making it distinct from its non-deuterated counterpart .

Properties

IUPAC Name

dideuterio sulfate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OS(=O)(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00929989
Record name (~2~H_2_)Sulfuric acid
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Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear odorless liquid; [Alfa Aesar MSDS]
Record name Deuterosulfuric acid
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CAS No.

13813-19-9
Record name Sulfuric acid-d2
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Record name Sulfuric acid-d2
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Record name Sulfuric acid-d2
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Record name (~2~H_2_)Sulfuric acid
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Record name Sulphuric [2H2]acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While sulfuric acid itself is a strong acid that protonates a wide range of functional groups, the research primarily highlights D2SO4's role in isotopic labeling and altering solvent properties. For example, D2SO4 is used to introduce deuterium into organic molecules via hydrogen-deuterium exchange. [, , , ] This is valuable for studying reaction mechanisms, elucidating metabolic pathways, and enhancing analytical techniques like mass spectrometry. [] Additionally, the distinct properties of D2SO4 compared to H2SO4 can influence the conformation and behavior of dissolved molecules, as seen in studies of polyamides. []

A: * Molecular Formula: D2SO4 * Molecular Weight: 100.09 g/mol * Spectroscopic Data: While specific spectroscopic data isn't extensively outlined in the provided research, NMR (Nuclear Magnetic Resonance) spectroscopy is frequently used to characterize D2SO4 and its interactions with other molecules. [, , , ] Key differences in NMR spectra compared to H2SO4 arise from the substitution of hydrogen (1H) with deuterium (2H), which possesses different nuclear spin properties.

A: The research highlights D2SO4's use in acid-catalyzed reactions, particularly hydrogen-deuterium exchange reactions. [, , ] For instance, D2SO4 facilitates deuterium incorporation into aromatic compounds. [, ] The mechanism often involves protonation of the aromatic ring by D2SO4, followed by deuterium exchange with the solvent. The selectivity of these reactions can depend on the substrate's structure and reaction conditions.

ANone: The key structural difference between D2SO4 and H2SO4 is the presence of deuterium instead of hydrogen. While this doesn't drastically alter their fundamental chemical properties, it influences their reactivity in isotope effects. Reactions involving D2SO4 may proceed at slightly different rates compared to H2SO4 due to the kinetic isotope effect, where the mass difference between deuterium and hydrogen affects the reaction rate. This difference is particularly relevant in reactions where the breaking of a bond to deuterium or hydrogen is involved in the rate-determining step.

ANone: D2SO4 is generally considered stable under standard laboratory conditions. Similar to concentrated H2SO4, it is strongly hygroscopic and should be stored in airtight containers to prevent moisture absorption. The research doesn't delve into specific formulation strategies for D2SO4.

A: While not extensively detailed, the research highlights the significance of NMR spectroscopy in analyzing D2SO4 and its interactions. [, , , ] Deuterium NMR (2H NMR) can be particularly useful for tracking deuterium incorporation into molecules. Additionally, mass spectrometry is a valuable tool for identifying and quantifying deuterated compounds. []

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